Boc-双(3-羟基丙基)胺

描述

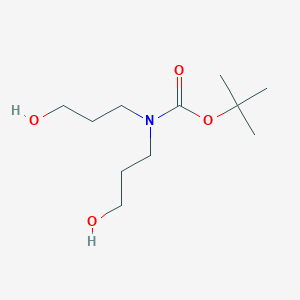

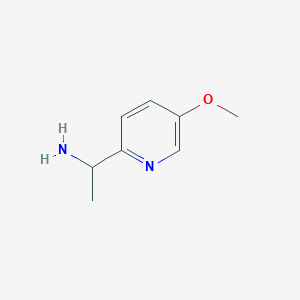

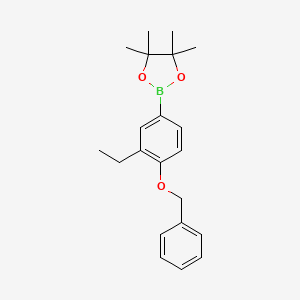

Boc-bis(3-hydroxypropyl)amine, also known as Bis (3-hydroxypropyl)amine, is a useful research chemical . It has a molecular weight of 133.19 and a molecular formula of C6H15NO2 . The IUPAC name for this compound is 3-(3-hydroxypropylamino)propan-1-ol .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The molecular structure of Boc-bis(3-hydroxypropyl)amine is characterized by its Canonical SMILES: C(CNCCCO)CO . The InChI key for this compound is CXMYWOCYTPKBPP-UHFFFAOYSA-N .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .Physical And Chemical Properties Analysis

Boc-bis(3-hydroxypropyl)amine has a boiling point of 268.9 ℃ at 760 mmHg and a density of 1.013 g/cm3 . It has a LogP of -0.26830 . The compound should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

催化反应

双(烯烃)胺,包括Boc-双(3-羟基丙基)胺在内的一类配体,用于合成均相催化反应的过渡金属配合物。这些配合物在转移氢化反应中表现出显著的活性,其中配体的结构和结合位点会影响催化剂的性能(Zweifel 等人,2009)。

受保护 α-支链胺的合成

Boc-双(3-羟基丙基)胺在 N-Boc 受保护 α-支链胺的合成中起作用。这些胺由芳香族/杂芳香族化合物、醛和叔丁基或苄基氨基甲酸酯合成。三氟甲磺酸铋(III) 作为这种合成的有效催化剂,具有反应条件温和和易于去除 N-保护基团等优点(Jaratjaroonphong 等人,2015)。

烯丙基羟胺化

含双(烯烃)胺(包括 Boc-双(3-羟基丙基)胺)的铁(II) 配合物可以通过烯烃的烯丙基胺化催化 C-N 键形成。此过程涉及将环己烯转化为烯丙基羟胺,表明涉及游离 N-Boc-亚硝基中间体的亚硝基-烯烃机制(Porter 等人,2015)。

Pd(II) 催化的加成

手性 Pd(II)-双(噁唑啉)配合物可以在温和的条件下有效地促进烷基氮杂芳烃向 N-Boc 亚胺和硝基烯烃的加成。此过程对于脱保护 Boc 保护的产物至关重要,可以高产率生成胺(Best 等人,2012)。

作用机制

安全和危害

Boc-bis(3-hydroxypropyl)amine has a GHS Hazard Statement: H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation] . The precautionary statement includes P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P363, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

tert-butyl N,N-bis(3-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(6-4-8-13)7-5-9-14/h13-14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVJRZFQDKZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCO)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one](/img/structure/B3226667.png)

![4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine](/img/structure/B3226690.png)

![10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12,12-dimethyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene](/img/structure/B3226707.png)

![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)